molecular formula C13H8N6O2 B2881021 8-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 2415454-59-8

8-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B2881021
CAS No.: 2415454-59-8
M. Wt: 280.247
InChI Key: HCBSOEOIFPDUAP-UHFFFAOYSA-N
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Description

8-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex heterocyclic compound that integrates multiple nitrogen-containing rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a pyridine derivative with nitrile oxides under appropriate conditions.

    Construction of the triazolo[4,3-a]pyridine core: This involves cyclization reactions where hydrazine derivatives react with pyridine carboxylic acids or their derivatives.

    Final coupling: The oxadiazole and triazolopyridine moieties are then coupled under conditions that promote the formation of the desired heterocyclic structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, microwave-assisted synthesis, and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the heterocyclic rings.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the pyridine and triazole rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound has shown potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.

Medicine

In medicinal chemistry, 8-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is being investigated for its potential as an anticancer agent, due to its ability to interfere with cell proliferation and survival pathways .

Industry

Industrially, this compound could be used in the development of new materials with specific electronic or photonic properties, given its heterocyclic nature and potential for functionalization.

Mechanism of Action

The mechanism of action for this compound involves its interaction with molecular targets such as enzymes and receptors. The triazole and oxadiazole rings can form hydrogen bonds and other interactions with active sites of proteins, inhibiting their function. This can disrupt key biological pathways, leading to therapeutic effects such as inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: These compounds share the triazole ring and have similar biological activities.

    Oxadiazole derivatives: Compounds with the oxadiazole ring are also known for their diverse biological activities.

Uniqueness

What sets 8-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one apart is its combination of these two heterocyclic systems, which can provide a synergistic effect in its biological activity and chemical reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

8-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N6O2/c20-13-17-16-11-9(2-1-7-19(11)13)12-15-10(18-21-12)8-3-5-14-6-4-8/h1-7H,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBSOEOIFPDUAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NNC2=O)C(=C1)C3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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